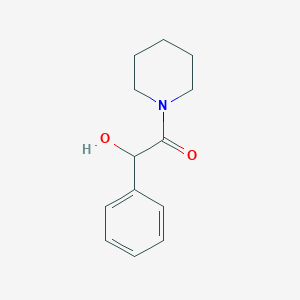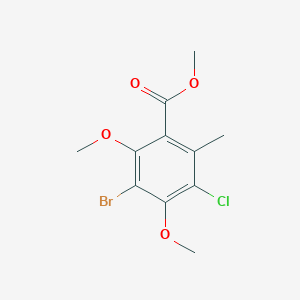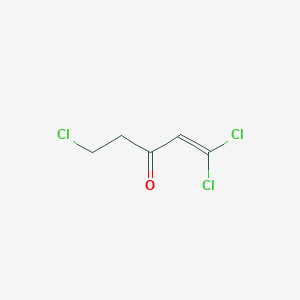
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and disulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by sulfonation and subsequent alkylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation and sulfur trioxide (SO3) for sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1-methylbenzene: Similar in structure but lacks the disulfonamide groups.
4-chloro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methyl group.
Uniqueness
The presence of both chloro and disulfonamide groups in 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide makes it unique compared to other benzene derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H17ClN2O4S2 |
|---|---|
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H17ClN2O4S2/c1-4-6-15-21(17,18)12-9-13(11(14)8-10(12)3)22(19,20)16-7-5-2/h4-5,8-9,15-16H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
DJYNWZDWNOZIKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)NCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


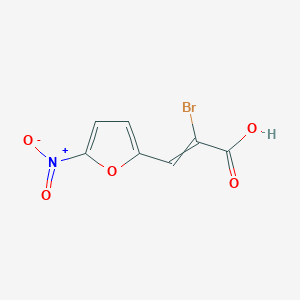
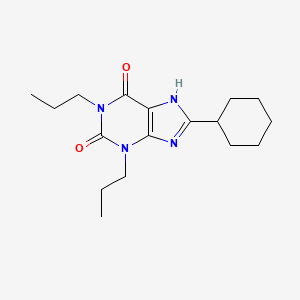
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
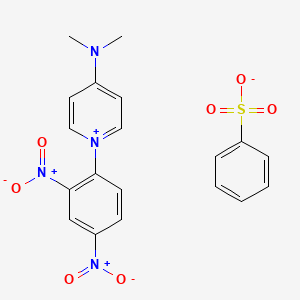
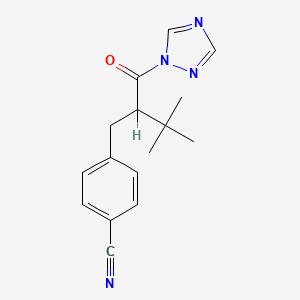
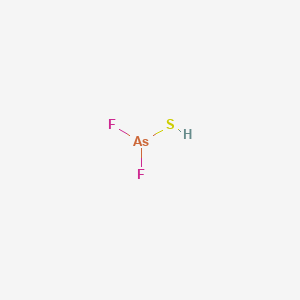

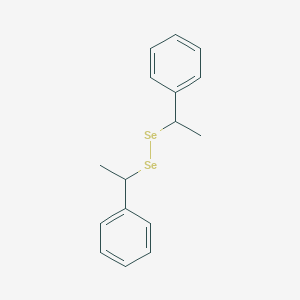
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
